

"N-ethyl-3-methylbutanamide" chemical structure and IUPAC name

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Compound of Interest

Compound Name: *N*-ethyl-3-methylbutanamide

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N-Ethyl-3-methylbutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-3-methylbutanamide is a secondary amide with the chemical formula $C_7H_{15}NO$. This document provides a concise technical overview of its chemical identity, structural details, and physicochemical properties. Due to the limited availability of published experimental data for this specific compound, a generalized, representative protocol for its synthesis via the amidation of 3-methylbutanoic acid is presented. This guide is intended to serve as a foundational resource for researchers interested in this and related aliphatic amides.

Chemical Structure and IUPAC Name

The compound with the common name **N-ethyl-3-methylbutanamide** has a straightforward structure derived from 3-methylbutanoic acid (also known as isovaleric acid) and ethylamine. The ethyl group is attached to the nitrogen atom of the amide functional group.

- IUPAC Name: **N-ethyl-3-methylbutanamide**
- Molecular Formula: $C_7H_{15}NO$
- Canonical SMILES: CCNC(=O)CC(C)C

- InChI Key: BOQSOBHPGBKUJL-UHFFFAOYSA-N

The chemical structure of **N-ethyl-3-methylbutanamide** is as follows:

Physicochemical and Spectroscopic Data

Comprehensive experimental data for **N-ethyl-3-methylbutanamide** is not widely available in the public domain. The following table summarizes computed physicochemical properties sourced from the PubChem database.

Property	Value	Source
Molecular Weight	129.20 g/mol	PubChem
XLogP3	1.2	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	4	PubChem
Exact Mass	129.115364102 g/mol	PubChem
Monoisotopic Mass	129.115364102 g/mol	PubChem
Topological Polar Surface Area	29.1 Å ²	PubChem
Heavy Atom Count	9	PubChem
Complexity	88.9	PubChem

Experimental Protocols

Specific, peer-reviewed experimental protocols for the synthesis of **N-ethyl-3-methylbutanamide** are not readily found in scientific literature. However, a general and robust method for its synthesis can be extrapolated from standard organic chemistry procedures for forming secondary amides from a carboxylic acid and a primary amine. The following is a representative protocol.

General Synthesis of N-ethyl-3-methylbutanamide from 3-Methylbutanoic Acid

This protocol involves the activation of the carboxylic acid, followed by nucleophilic acyl substitution by the amine. A common method is the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with the amine.

Materials:

- 3-Methylbutanoic acid (isovaleric acid)
- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
- Ethylamine (as a solution in a suitable solvent like THF or as a gas)
- Triethylamine (Et_3N) or another non-nucleophilic base
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

- Activation of the Carboxylic Acid (Formation of the Acyl Chloride):
 - In a fume hood, dissolve 3-methylbutanoic acid (1.0 eq) in anhydrous DCM.
 - Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C (ice bath).
 - Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas (SO_2 and HCl) ceases. The reaction can be monitored

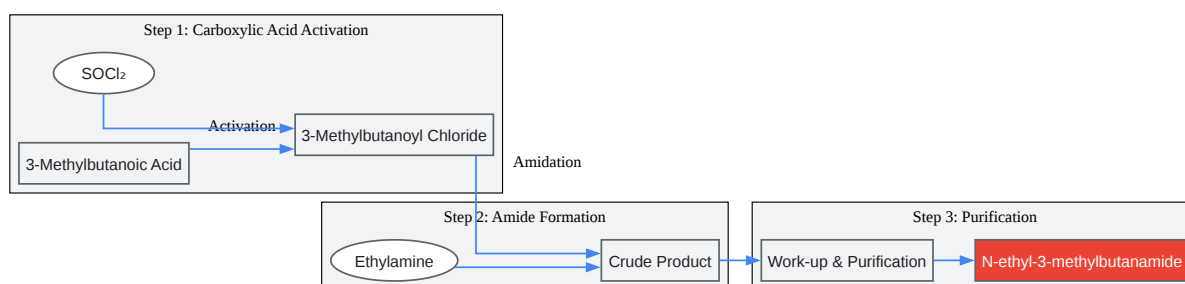
by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.

- Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-methylbutanoyl chloride.
- Amide Formation:
 - Dissolve the crude 3-methylbutanoyl chloride in anhydrous DCM in a clean, dry flask equipped with a magnetic stirrer and cooled to 0 °C.
 - In a separate flask, prepare a solution of ethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
 - Slowly add the ethylamine/triethylamine solution dropwise to the stirred acyl chloride solution at 0 °C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - Quench the reaction by slowly adding water.
 - Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude **N-ethyl-3-methylbutanamide**.
 - The crude product can be further purified by flash column chromatography on silica gel or by distillation under reduced pressure.

Signaling Pathways and Logical Relationships

There is no information available in peer-reviewed scientific literature to suggest that **N-ethyl-3-methylbutanamide** is involved in any specific biological signaling pathways. Its primary relevance is likely as a synthetic intermediate or a component in chemical formulations.

The logical relationship in its synthesis is a straightforward multi-step chemical transformation. This workflow is depicted in the diagram below.



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Caption: General experimental workflow for the synthesis of **N-ethyl-3-methylbutanamide**.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The experimental protocol is a generalized representation and has not been optimized for **N-ethyl-3-methylbutanamide** specifically. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

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